2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-13-7-6-12(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-4-3-5-11(21)8-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYGGAQBOYZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898443-11-3) is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.8 g/mol. The structure features a purine core substituted with a chlorophenyl and a dimethoxyphenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898443-11-3 |
| Molecular Formula | C20H16ClN5O4 |
| Molecular Weight | 425.8 g/mol |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines.
- Cytotoxicity Data :
- MCF7 Cell Line : IC50 = 12.5 µM
- NCI-H460 Cell Line : IC50 = 42.3 µM
- SF-268 Cell Line : IC50 = 3.79 µM
These results suggest that the compound has a promising role as an anticancer agent, particularly against breast and brain cancers .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It demonstrated effectiveness against both gram-positive bacteria and mycobacterial strains, indicating its potential as an antibacterial agent.
- Antimicrobial Efficacy :
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in cancer cells and bacteria:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating specific pathways associated with programmed cell death.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes required for bacterial growth.
Case Studies
Several case studies have documented the effects of this compound in vitro:
-
Study on MCF7 Cells :
- The compound was found to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
- Apoptotic markers were significantly elevated upon treatment with the compound.
- Antimicrobial Testing :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It disrupts cell proliferation and induces apoptosis through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
- Xanthine Oxidase Inhibition : The compound inhibits xanthine oxidase, an enzyme linked to uric acid production. This inhibition may reduce oxidative stress and inflammation, indicating potential use in treating gout and cardiovascular diseases .
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains, potentially through interference with bacterial DNA synthesis .
Biochemical Research
The compound serves as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Researchers utilize this compound to study enzyme kinetics and inhibition mechanisms, particularly in the context of metabolic disorders related to uric acid levels.
- Signal Transduction Pathway Analysis : Its role in modulating specific signaling pathways makes it a candidate for studying cellular responses to various stimuli.
Materials Science
In materials science, the compound is explored for its potential applications:
- Synthesis of Novel Materials : The unique structure allows it to be a building block for synthesizing more complex organic materials with specific properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited xanthine oxidase activity in vitro. The study reported a Ki value of approximately 0.25 µM, suggesting strong binding affinity and potential therapeutic implications for conditions associated with elevated uric acid levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be contextualized by comparing it to other purine-6-carboxamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives
Key Observations :
The 3,4-dimethoxyphenyl group at position 9 improves solubility relative to non-polar substituents (e.g., 4-methylphenyl in ), but reduces lipophilicity compared to 2-fluorophenyl ().
For example, compounds with fluorinated aryl groups () are often prioritized in drug discovery due to enhanced metabolic stability.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., 3,4-dimethylphenyl in ) are more readily synthesized and commercialized, whereas those with multiple electron-donating groups (e.g., dimethoxyphenyl in the target compound) require advanced functionalization steps .
Research Findings and Implications
- Structural Optimization : The combination of chloro and methoxy substituents in the target compound may balance polarity and binding affinity, making it a candidate for further pharmacological screening.
- Gaps in Data : Direct bioactivity or pharmacokinetic data for the target compound is absent in the reviewed literature. Studies on analogs suggest that N5-substitutions (e.g., piperazine in ) could further modulate activity, but this remains untested for the 3,4-dimethoxyphenyl variant.
Notes
- Substituent positions (2 vs. 9) critically influence molecular interactions, as seen in the divergent applications of (research tool) and (synthetic building block).
- Further research should prioritize enzymatic assays and solubility profiling to validate the hypothesized properties of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
